molecular formula C22H23BrN2O2S B6086734 N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide

N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B6086734
M. Wt: 459.4 g/mol
InChI Key: GZINABFHDOXMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as BHCT, is a chemical compound that has attracted significant attention in the field of scientific research. BHCT is a thiazole-based compound, which has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been suggested that N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide has also been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it an ideal candidate for studying the mechanisms of various diseases. N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide. One of the most promising areas of research is the development of novel derivatives of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide in combination with other drugs could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a simple and efficient synthetic method. The synthesis of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2-aminothiazole with 1,3-benzodioxole-5-carbaldehyde and 4-cyclohexylbenzaldehyde in the presence of a catalyst. The product obtained is then treated with hydrobromic acid to obtain N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide in the form of a hydrobromide salt.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide is in the field of medicinal chemistry. N-1,3-benzodioxol-5-yl-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine hydrobromide has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess potent anticancer activity against various cancer cell lines.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S.BrH/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-13-27-22(24-19)23-18-10-11-20-21(12-18)26-14-25-20;/h6-13,15H,1-5,14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZINABFHDOXMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC5=C(C=C4)OCO5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrobromide

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